1-Methyl-4-(1-methylethylidene)cyclohexyl propionate
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Overview
Description
It is a derivative of cyclohexene and is characterized by its unique structure, which includes a methyl group and an isopropylidene group attached to the cyclohexene ring . This compound is commonly found in essential oils and is known for its pleasant aroma.
Preparation Methods
The synthesis of 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate can be achieved through several synthetic routes. One common method involves the reaction of cyclohexene with isopropylidene chloride in the presence of a Lewis acid catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Methyl-4-(1-methylethylidene)cyclohexyl propionate undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur with halogens like chlorine or bromine to form halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0-100°C . Major products formed from these reactions include ketones, alcohols, and halogenated compounds .
Scientific Research Applications
1-Methyl-4-(1-methylethylidene)cyclohexyl propionate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-methylethylidene)cyclohexyl propionate involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage .
Comparison with Similar Compounds
1-Methyl-4-(1-methylethylidene)cyclohexyl propionate can be compared with other similar compounds such as:
Properties
CAS No. |
72596-22-6 |
---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(1-methyl-4-propan-2-ylidenecyclohexyl) propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-12(14)15-13(4)8-6-11(7-9-13)10(2)3/h5-9H2,1-4H3 |
InChI Key |
AAGPAPGSTAMBHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1(CCC(=C(C)C)CC1)C |
Origin of Product |
United States |
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